methyl (3S)-3-amino-5-phenylpentanoate
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-5-phenylpentanoate |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3/t11-/m0/s1 |
InChI Key |
XSSNVSFNSNFGFA-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C[C@H](CCC1=CC=CC=C1)N |
Canonical SMILES |
COC(=O)CC(CCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-5-phenylpentanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding keto ester using a chiral reducing agent. For example, the reduction of methyl 3-oxo-5-phenylpentanoate with a chiral borane complex can yield the desired product with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the keto group to an amino group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-5-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Methyl (3S)-3-amino-5-phenylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-5-phenylpentanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl (3S)-3-amino-5-phenylpentanoate and Analogs
*Discrepancy noted: Enamine Ltd. lists C₁₀H₁₆N₂ , but structural analysis suggests C₁₂H₁₅NO₂.
Key Differences and Implications
(a) Functional Group Variations
- Amino vs. Hydroxyl Groups: Compared to 3-hydroxy-4-amino-5-phenylpentanoic acid , this compound lacks a hydroxyl group but retains the amino functionality. This difference may influence solubility and hydrogen-bonding capacity in biological systems.
- Ester vs.
(b) Structural Modifications
- Thiazole Incorporation : The thiazole-containing analog introduces a heterocyclic ring, which could enhance binding to metal ions or enzymes but reduces structural similarity to the target compound.
- Hydrophobic Substituents : The ethyl ester derivative with a decahydronaphthalenyl group demonstrates how bulky hydrophobic groups alter pharmacokinetic profiles, though this compound diverges significantly in backbone structure.
(c) Stereochemical Considerations
This compound’s 3S configuration contrasts with unspecified stereochemistry in other analogs (e.g., 3-hydroxy-4-amino-5-phenylpentanoic acid ), underscoring the importance of chirality in receptor interactions.
Q & A
Basic: What are the common synthetic routes for methyl (3S)-3-amino-5-phenylpentanoate, and what key parameters influence yield?
Answer:
The synthesis typically involves esterification of the corresponding (3S)-3-amino-5-phenylpentanoic acid using methanol under acidic catalysis (e.g., H2SO4 or HCl) or enzymatic methods to preserve stereochemistry. Alternative routes include transesterification or protection-deprotection strategies for the amino group (e.g., Boc or Fmoc protection). Key parameters:
- Catalyst choice : Enzymatic catalysts (lipases) may reduce racemization compared to strong acids .
- Temperature : Lower temperatures (0–25°C) minimize side reactions but prolong reaction time.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Lipase (e.g., CAL-B) | >85% yield |
| Temperature | 0–25°C | Reduces racemization |
| Reaction Time | 12–24 hours | Completes esterification |
Basic: How is the enantiomeric purity of this compound determined?
Answer:
Enantiomeric purity is assessed via:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase. Retention time compared to racemic standards .
- NMR with chiral shift reagents : Europium complexes (e.g., Eu(hfc)3) induce splitting in <sup>1</sup>H NMR signals for enantiomers.
- Polarimetry : Limited utility due to low optical rotation; best combined with chromatographic methods .
Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?
Answer:
A 2<sup>3</sup> full factorial design evaluates three factors: temperature, catalyst concentration, and solvent polarity.
- Variables : Temperature (20°C, 40°C), catalyst (0.5%, 2.0%), solvent (DMF, THF).
- Response : Yield and enantiomeric excess (ee).
- Analysis : ANOVA identifies significant interactions. Example findings:
| Factor | Level 1 | Level 2 | Significance (p-value) |
|---|---|---|---|
| Temperature | 20°C | 40°C | p < 0.01 |
| Catalyst | 0.5% | 2.0% | p < 0.05 |
| Solvent | DMF | THF | p < 0.001 |
Advanced: What strategies resolve contradictions in reported yields for this compound’s synthesis?
Answer:
Contradictions often arise from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., diastereomers or hydrolyzed acids).
- Solvent purity : Trace water in solvents reduces esterification efficiency; employ molecular sieves .
- Reproducibility : Standardize catalyst batches (e.g., immobilized enzymes vs. free forms) and reaction monitoring (in-situ IR for real-time esterification tracking) .
Advanced: How to integrate computational modeling in the retrosynthesis of this compound?
Answer:
- AI-driven retrosynthesis : Tools like Template_relevance Reaxys predict feasible routes by analyzing >10<sup>6</sup> reactions. Prioritize pathways with >80% similarity to known chiral ester syntheses .
- DFT calculations : Model transition states for key steps (e.g., esterification energy barriers). B3LYP/6-31G* level identifies optimal protonation sites .
Basic: What are the solubility characteristics of this compound in common solvents?
Answer:
Solubility varies with solvent polarity and hydrogen-bonding capacity:
- High solubility : Dichloromethane (DCM), ethyl acetate (EtOAc).
- Low solubility : Hexane, water.
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DCM | 120 | Preferred for reactions |
| MeOH | 85 | Risk of ester hydrolysis |
| Water | <1 | Requires surfactants for dispersion |
Advanced: How to scale up synthesis while maintaining stereochemical integrity?
Answer:
- Continuous flow chemistry : Use microreactors with residence time <5 minutes to minimize racemization.
- In-line analytics : Chiral HPLC coupled with PAT (Process Analytical Technology) enables real-time ee monitoring .
- Case study : Scaling from 1g to 1kg batch retained >98% ee using immobilized lipase in a packed-bed reactor .
Basic: What spectroscopic methods confirm the structure of this compound?
Answer:
- <sup>1</sup>H NMR : Peaks at δ 3.65 (ester -OCH3), δ 7.25–7.35 (phenyl protons), δ 1.8–2.2 (methylene groups).
- IR : Strong C=O stretch at ~1740 cm<sup>-1</sup> (ester), N-H bend at 1650 cm<sup>-1</sup> (amine) .
- Mass Spec : Molecular ion [M+H]<sup>+</sup> at m/z 236.1 (C12H17NO2).
Advanced: How does the choice of protecting groups impact downstream applications of this compound?
Answer:
- Boc protection : Stable under basic conditions but requires TFA for deprotection, limiting compatibility with acid-sensitive moieties.
- Fmoc protection : Labile in piperidine, ideal for solid-phase peptide synthesis but introduces fluorescence interference .
| Protecting Group | Deprotection Agent | Compatibility |
|---|---|---|
| Boc | TFA | Acid-stable intermediates |
| Fmoc | Piperidine | Peptide synthesis |
Advanced: What role does this compound play in asymmetric catalysis?
Answer:
The compound serves as a chiral building block for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
